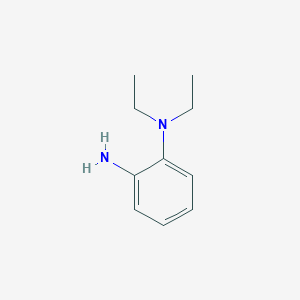

N1,N1-Diethylbenzene-1,2-diamine

描述

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines are a class of organic compounds that feature two amino groups attached to an aromatic ring. The parent compound for the ortho-substituted series is o-phenylenediamine (B120857). wikiwand.comwikipedia.org These compounds are fundamental building blocks in the synthesis of a wide array of more complex molecules. The reactivity and properties of aromatic diamines are heavily influenced by the nature and position of substituents on the aromatic ring and the nitrogen atoms.

N1,N1-Diethylbenzene-1,2-diamine is distinguished by the presence of two ethyl groups on one of the nitrogen atoms. These alkyl groups are electron-donating, which can influence the reactivity of the molecule. Compared to its dimethyl analogue, N1,N1-dimethylbenzene-1,2-diamine, the diethyl derivative exhibits greater steric hindrance, which can affect reaction kinetics and product selectivity. This structural feature makes it a valuable tool for chemists seeking to fine-tune the properties of target molecules.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₁₆N₂ | 164.25 | Two ethyl groups on one nitrogen atom of an ortho-diamine. |

| N1,N1-Dimethylbenzene-1,2-diamine | C₈H₁₂N₂ | 136.19 | Two methyl groups on one nitrogen atom of an ortho-diamine. |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Unsubstituted ortho-phenylenediamine. wikiwand.comwikipedia.orgnih.gov |

| N1,N2-Diethylbenzene-1,2-diamine | C₁₀H₁₆N₂ | 164.25 | One ethyl group on each nitrogen atom of an ortho-diamine. achemblock.com |

Significance in Contemporary Organic Synthesis and Materials Science

This compound serves as a versatile intermediate in organic synthesis. It can undergo a variety of chemical transformations, including oxidation to form nitroso or nitro derivatives and reduction to yield other amines. Its utility as a building block extends to the preparation of a range of substituted benzene (B151609) derivatives.

In the realm of materials science, aromatic diamines are crucial for the development of new materials such as polymers, resins, and catalysts. smolecule.com Specifically, this compound and its derivatives have shown potential in applications like corrosion inhibition. The ability of the diamine to act as a ligand in coordination chemistry is also significant; it can form stable complexes with metal ions, which can then function as catalysts in various chemical reactions. The development of polymers from aromatic diamines is an active area of research, with applications in conductive polymers and high-performance materials. researchgate.netresearchgate.net

Table 2: Chemical Reactions of this compound

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Nitroso or nitro derivatives. |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Primary or secondary amines. |

| Substitution | Nucleophiles (e.g., halides, alkoxides) under basic conditions | Substituted benzene derivatives. |

Historical Development of Research on Ortho-Substituted Benzene Diamines

Research into ortho-substituted benzene diamines is intrinsically linked to the history of its parent compound, o-phenylenediamine. The preparation of o-phenylenediamine has been documented through various methods, primarily involving the reduction of o-nitroaniline. orgsyn.org Historical synthesis routes have employed reducing agents such as tin and hydrochloric acid, stannous chloride, and zinc dust with water or alcoholic alkali. orgsyn.org An electrolytic reduction method has also been reported. orgsyn.org

Another significant historical route to o-phenylenediamine involved the treatment of o-dichlorobenzene or o-chloroaniline with aqueous ammonia (B1221849) at high temperatures and pressures in the presence of a copper catalyst. orgsyn.org The development of these synthetic methods laid the groundwork for producing a wide range of substituted o-phenylenediamines. While direct synthesis methods for this compound are not as extensively documented, its preparation relies on adaptations of these established procedures for creating the core ortho-diamine structure, followed by alkylation of the amine groups. The ongoing exploration of aromatic diamines continues to build on this foundational chemical knowledge.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-N,2-N-diethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAKESQZGPZDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331334 | |

| Record name | N,N-diethylphenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-34-9 | |

| Record name | N,N-diethylphenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N1,n1 Diethylbenzene 1,2 Diamine and Its Derivatives

Established Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of N1,N1-diethylbenzene-1,2-diamine and its derivatives often involves multi-step sequences, reduction of nitro precursors, or nucleophilic substitution reactions.

Multi-step Synthesis Approaches

Multi-step syntheses provide a versatile platform for the preparation of this compound, allowing for the introduction of various substituents on the benzene (B151609) ring. A common strategy involves the initial synthesis of a suitably substituted benzene derivative, which is then converted to the target diamine. For instance, a multi-step sequence might begin with the nitration of a substituted benzene, followed by reduction of one nitro group, selective N,N-diethylation of the resulting amino group, and finally, reduction of the second nitro group. The specific sequence of these steps can be crucial for achieving the desired regioselectivity and avoiding unwanted side reactions.

Another approach involves the acylation of a starting diamine, such as benzene-1,2-diamine, with a suitable acylating agent like benzoyl chloride in the presence of a base such as triethylamine (B128534) (Et3N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This is followed by a reduction step to yield the final N,N-dialkylated product. The reaction conditions, including temperature and solvent, are critical for optimizing the yield and purity of the product.

Reduction-Based Synthetic Routes (e.g., from nitro precursors)

The reduction of nitroarenes is a fundamental and widely used method for the synthesis of aromatic amines. In the context of this compound synthesis, a common precursor is a dinitrobenzene derivative or a nitroaniline derivative. For example, diethyl-(2-methyl-4-nitro-phenyl)-amine can be hydrogenated over a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure to yield N1,N1-diethyl-2-methylbenzene-1,4-diamine. chemicalbook.com

The choice of reducing agent is critical and can influence the selectivity and efficiency of the reaction. Common reducing systems include:

Catalytic Hydrogenation: Hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) is a clean and efficient method. chemicalbook.com

Metal/Acid Systems: Zinc powder in the presence of hydrochloric acid can also be employed for the reduction of nitro groups. researchgate.net

Hydrazine-based reagents: Methylhydrazine in combination with a cobalt catalyst has been shown to chemoselectively reduce nitroarenes. organic-chemistry.org

A one-pot synthesis approach has also been described, involving the reduction of nitrobenzenes followed by reductive amination using decaborane (B607025) (B10H14) and Pd/C. organic-chemistry.org

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions offer another viable pathway to this compound. This typically involves the reaction of a starting ortho-diamine, such as o-phenylenediamine (B120857), with an ethylating agent. The primary amine groups of the o-phenylenediamine act as nucleophiles, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl bromide). A base, such as pyridine (B92270) or sodium hydroxide, is often used to deprotonate the amine, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct. The reaction is typically carried out under reflux in a suitable solvent like ethanol.

The efficiency of this method can be influenced by steric hindrance and the nature of the alkylating agent and solvent.

Advanced Synthetic Techniques and Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound.

Catalytic Methods in this compound Synthesis

Catalytic methods play a significant role in modern organic synthesis, offering milder reaction conditions and improved efficiency. edu.krd In the synthesis of this compound, catalysts are employed in both reduction and alkylation steps.

Nickel- or palladium-based catalysts, such as Pd/C, can accelerate the alkylation of o-phenylenediamine under milder conditions than traditional methods. The use of these catalysts can also enable solvent-free systems, which simplifies purification and reduces waste.

Furthermore, various catalytic systems have been developed for the synthesis of 1,2-diamines in general, which could be adapted for the synthesis of this compound. These include rhodium-catalyzed hydroamination of allylic amines and palladium-catalyzed diamination of unactivated alkenes. organic-chemistry.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krd In the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. snu.ac.kr Reduction-based routes from nitro precursors often have good atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. ccsenet.orgresearchgate.net For example, an eco-friendly protocol for preparing N,N'-dibenzyldiamines involves reduction in water. ccsenet.org

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents minimizes waste. edu.krd

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Interactive Data Tables

Table 1: Comparison of Synthetic Methods for this compound and its Derivatives

| Synthetic Method | Precursor(s) | Key Reagents/Catalysts | General Conditions | Advantages | Disadvantages |

| Multi-step Synthesis | Substituted benzenes, Benzene-1,2-diamine | Acylating agents (e.g., benzoyl chloride), Et3N, DMAP | Multi-step, variable conditions | Versatility in introducing substituents | Can be lengthy, may have lower overall yield |

| Reduction of Nitro Precursors | Dinitrobenzenes, Nitroanilines | H2/Pd/C, Zn/HCl, Methylhydrazine/Co catalyst | Room temperature to elevated temperatures | High yields, good atom economy | Requires handling of potentially hazardous nitro compounds and reducing agents |

| Nucleophilic Substitution | o-Phenylenediamine | Ethyl halides (e.g., ethyl bromide), Base (e.g., pyridine, NaOH) | Reflux in a solvent (e.g., ethanol) | Direct introduction of ethyl groups | Potential for over-alkylation, steric hindrance can be a factor |

| Catalytic Methods | o-Phenylenediamine, Alkenes | Ni or Pd catalysts (e.g., Pd/C), Rh or Pd complexes | Milder conditions, solvent-free options | Increased efficiency, selectivity, and sustainability | Catalyst cost and recovery can be a concern |

Reactivity and Reaction Mechanisms of N1,n1 Diethylbenzene 1,2 Diamine

Amine Reactivity in N1,N1-Diethylbenzene-1,2-diamine

The reactivity of the amine groups in this compound is central to its chemical behavior. The differing substitution patterns of the two amine functionalities—one tertiary and one primary—result in distinct reaction pathways.

Oxidation Reactions and Product Formation

The oxidation of this compound can lead to the formation of nitroso or nitro derivatives. The specific product obtained often depends on the oxidizing agent used and the reaction conditions. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com The presence of the amine groups makes the benzene (B151609) ring susceptible to oxidation.

For instance, the oxidation of similar aromatic amines can result in the introduction of a nitro group onto the benzene ring, forming compounds like 1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine. The nitro group's position is influenced by the directing effects of the existing substituents.

Reduction Reactions and Product Formation

Reduction reactions involving this compound can yield various amine derivatives. For example, the reduction of a related nitro-substituted compound, diethyl-(2-methyl-4-nitro-phenyl)-amine, using a palladium on carbon (Pd/C) catalyst and hydrogen gas, results in the formation of N1,N1-Diethyl-2-methyl-benzene-1,4-diamine. chemicalbook.com This type of reaction highlights the conversion of a nitro group to a primary amine. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). smolecule.com

Nucleophilic Reactivity and Substitution Patterns

The amine groups of this compound possess nucleophilic character, enabling them to participate in substitution reactions. While the primary amine is generally more nucleophilic than the tertiary amine, both can potentially react. However, the ethyl groups on the tertiary amine introduce significant steric hindrance, which can influence the regioselectivity of reactions. It is possible for the ethyl groups to be replaced by other substituents under certain conditions.

Cyclization Reactions and Heterocycle Formation

The ortho-diamine arrangement of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Formation of Urea (B33335) Derivatives with Carbonylating Reagents

Ortho-phenylenediamines are known to react with carbonylating reagents to form cyclic urea derivatives. While specific research on the reaction of this compound with 1,1'-Carbonyldiimidazole (B1668759) (CDI) is not detailed in the provided results, the general reactivity pattern of ortho-diamines suggests that such a reaction would lead to the formation of a benzimidazolone. The reaction would likely proceed through the nucleophilic attack of the primary amine on the carbonyl carbon of CDI, followed by an intramolecular cyclization with the elimination of imidazole (B134444).

Benzimidazolone Formation Pathways

The formation of benzimidazolones from ortho-diamines is a well-established synthetic route. The reaction typically involves the treatment of the diamine with a carbonyl-containing compound. The pathway involves the initial formation of a urea or a related intermediate, which then undergoes an intramolecular cyclization to form the stable five-membered benzimidazolone ring. The presence of the diethylamino group at the N1 position would result in a substituted benzimidazolone.

Electrophilic Aromatic Substitution Studies

The reactivity of this compound in electrophilic aromatic substitution is fundamentally influenced by the presence of two activating amino groups on the benzene ring. The lone pairs of electrons on the nitrogen atoms are delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles.

The -N(CH₂CH₃)₂ group is a strong activating group, and the -NH₂ group is also a powerful activator. In this compound, the N,N-diethylamino group is a tertiary amine, while the other is a primary amine. Both groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Due to the presence of these strong activating groups, electrophilic substitution reactions on this compound are expected to be rapid. The directing effects of the two amino groups are cooperative, reinforcing substitution at specific positions on the aromatic ring. The primary sites for electrophilic attack are the positions para to each amino group (positions 4 and 5) and the position ortho to the primary amine and meta to the tertiary amine (position 3), and the position ortho to the tertiary amine and meta to the primary amine (position 6).

However, the regioselectivity of these reactions is also subject to steric hindrance. The bulky diethylamino group can sterically hinder attack at the adjacent position 6. Therefore, substitution is generally favored at positions 3 and 4, which are electronically activated and relatively less sterically hindered.

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature. However, based on the known principles of electrophilic aromatic substitution and the electronic properties of the substituents, the following outcomes can be predicted for common electrophilic substitution reactions:

Nitration: Reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to occur readily, likely leading to the introduction of a nitro (-NO₂) group at the 4-position, and potentially the 3-position. Harsh reaction conditions might lead to polysubstitution or oxidation of the amino groups.

Halogenation: Reactions with halogens such as bromine or chlorine in the presence of a Lewis acid catalyst would likely result in the substitution of one or more hydrogen atoms on the aromatic ring with halogen atoms, primarily at the 4- and potentially 3-positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation would introduce an alkyl or acyl group onto the aromatic ring. However, the presence of the basic amino groups can complicate these reactions, as they can react with the Lewis acid catalyst, deactivating it. Therefore, protection of the amino groups may be necessary to achieve successful Friedel-Crafts reactions.

While specific research data is scarce, a comparative analysis with structurally similar compounds provides some insight. For instance, N1,N1-Dimethylbenzene-1,2-diamine, which has less sterically demanding methyl groups, is noted to potentially have faster reaction kinetics in electrophilic substitutions compared to its diethyl counterpart.

It is important to note that the high reactivity of the ring and the presence of the amino groups, which are susceptible to oxidation, can lead to side reactions and complex product mixtures in electrophilic aromatic substitution reactions of this compound.

Table of Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitration | NO₂⁺ | 4-Nitro-N1,N1-diethylbenzene-1,2-diamine | 3-Nitro-N1,N1-diethylbenzene-1,2-diamine |

| Bromination | Br⁺ | 4-Bromo-N1,N1-diethylbenzene-1,2-diamine | 3-Bromo-N1,N1-diethylbenzene-1,2-diamine |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-N1,N1-diethylbenzene-1,2-diamine (with protection) | 3-Acyl-N1,N1-diethylbenzene-1,2-diamine (with protection) |

Coordination Chemistry and Ligand Design Involving N1,n1 Diethylbenzene 1,2 Diamine

N1,N1-Diethylbenzene-1,2-diamine as a Ligand in Metal Complexes

The ability of this compound to act as a ligand is rooted in the presence of two nitrogen donor atoms. These nitrogen atoms can coordinate to a metal center, forming stable chelate rings. The diethylamino group introduces specific steric and electronic properties that modulate the characteristics of the resulting metal complexes.

The synthesis of transition metal complexes with this compound typically involves the reaction of the diamine with a metal salt in a suitable solvent. While direct synthetic routes for this specific ligand are not extensively detailed in the provided search results, the synthesis of complexes with analogous diamine ligands provides a foundational understanding. For instance, transition metal complexes of N,N'-dibenzylethane-1,2-diamine have been synthesized by reacting the ligand with metal(II) acetates. nih.gov Similarly, mononuclear complexes have been prepared by the bridge cleavage of dimeric metal-halide complexes using a 1,5-benzodiazepine functionalized phosphine (B1218219). d-nb.info

A general approach for the synthesis of transition metal complexes with this compound would likely involve the following steps:

Dissolving the this compound ligand in an appropriate organic solvent.

Adding a solution of a transition metal salt (e.g., chlorides, acetates, or nitrates) to the ligand solution.

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation.

The resulting metal complex can then be isolated by filtration, precipitation, or crystallization.

The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. nih.govrsc.org

Table 1: Potential Synthetic Routes for Transition Metal Complexes of this compound

| Metal Salt Precursor | Ligand | Solvent | Potential Product |

| MCl₂·xH₂O (M = Mn, Fe, Co, Cu, Zn) | This compound | Ethanol/Methanol | [M(this compound)₂Cl₂] |

| M(OAc)₂·2H₂O (M = Cu, Ni, Zn, Co) | This compound | Methanol | [M(this compound)₂(OAc)₂] |

| [IrCl(μ-Cl)(η⁵-Cp)]₂ | This compound | Dichloromethane | [IrCl₂(η⁵-Cp)(this compound)] |

This table is illustrative and based on syntheses with similar ligands. nih.govd-nb.infonih.govrsc.org

This compound typically acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. The ortho-positioning of the amino groups is crucial for this chelation.

The coordination geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric bulk of the ligands. For transition metal complexes with similar diamine ligands, octahedral and square planar geometries are common. nih.gov For example, nickel(II) complexes with N,N'-dibenzylethane-1,2-diamine have been shown to adopt a regular octahedral coordination environment, while the corresponding copper(II) complex exhibits an elongated octahedral geometry due to the Jahn-Teller effect. nih.gov

The flexible aliphatic chains of the ethyl groups in this compound allow for conformational adaptability within the coordination sphere, which can influence the final geometry of the complex.

The diethylamino group in this compound exerts significant electronic and steric effects on the coordination properties of the ligand and the resulting metal complexes.

Electronic Effects: The ethyl groups are electron-donating through an inductive effect. This increases the electron density on the coordinating nitrogen atoms, enhancing their basicity and ability to donate electron density to the metal center. This can lead to the stabilization of the metal-ligand bond. The increased electron-donating capacity of the diethylamino group compared to a simple amino or dimethylamino group can influence the redox properties of the metal center and the electronic spectra of the complex. researchgate.net

Steric Effects: The bulky ethyl groups introduce steric hindrance around the coordinating nitrogen atom. This steric bulk can influence the coordination number and geometry of the metal complex, potentially favoring lower coordination numbers or distorted geometries to minimize steric clashes. researchgate.netnih.govnih.govchemrxiv.org The steric hindrance can also affect the reactivity of the metal complex by controlling access to the metal center. researchgate.net

Table 2: Comparison of Substituent Effects

| Substituent | Electronic Effect | Steric Hindrance |

| -H (in benzene-1,2-diamine) | Reference | Low |

| -CH₃ (in N1,N1-dimethylbenzene-1,2-diamine) | Electron-donating (weaker) | Moderate |

| -CH₂CH₃ (in this compound) | Electron-donating (stronger) | High |

This comparison highlights how the diethylamino group modifies the ligand properties relative to less substituted analogs.

Functionalization of this compound for Novel Ligands

The this compound scaffold can be chemically modified to create novel ligands with tailored properties for specific applications in coordination chemistry.

Azo compounds are known for their use as dyes and their interesting coordination chemistry. researchgate.net While direct examples of azo-diamine ligands derived from this compound are not prevalent in the search results, the synthesis of azo dyes from the related N1,N1-diethylbenzene-1,4-diamine provides a clear precedent. dyestuffintermediates.commatrix-fine-chemicals.com

The synthesis of an azo-diamine ligand from this compound would likely involve the diazotization of an aromatic amine followed by coupling with the this compound. The primary amino group of the diamine would be the site of azo coupling.

Proposed Synthetic Scheme:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with this compound. The electrophilic diazonium ion would attack the electron-rich aromatic ring of the diamine, likely at the position para to the primary amino group, to form the azo linkage (-N=N-).

The resulting azo-diamine ligand would possess both the chelating diamine functionality and the chromophoric azo group, making it a candidate for the synthesis of colored metal complexes with interesting photophysical properties. researchgate.net

This compound can be incorporated into mixed-ligand complexes, where the metal center is coordinated to more than one type of ligand. The formation of such architectures allows for the fine-tuning of the properties of the resulting complex.

The steric and electronic properties of this compound would play a crucial role in determining the structure and stability of mixed-ligand complexes. For instance, the steric bulk of the diethylamino group might influence the choice of the co-ligand to avoid steric crowding.

Catalytic Applications and Mechanistic Studies of N1,n1 Diethylbenzene 1,2 Diamine Derived Systems

Organocatalysis Utilizing N1,N1-Diethylbenzene-1,2-diamine Scaffolds

Organocatalysis employs small organic molecules to accelerate chemical reactions. The this compound structure is a potential scaffold for bifunctional organocatalysts, where one amine group can be modified to provide a hydrogen-bonding donor site and the other can act as a Brønsted base or be integrated into a larger chiral framework.

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral 1,2-diamine derivatives are foundational scaffolds for a wide range of organocatalysts. Although specific studies detailing the enantioselectivity of catalysts derived from this compound are limited, research on analogous systems provides insight into their potential performance.

For instance, a study on bifunctional organocatalysts synthesized from a chiral (1R,2R)-cyclohexane-1,2-diamine and a benzene-1,2-diamine moiety highlights the typical approach. mdpi.com These catalysts were tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. The study found that while the catalysts provided moderate to high conversion rates, the enantioselectivity was low. mdpi.com The best-performing catalysts in the study were amides, which achieved up to 86% conversion but with an enantiomeric excess (ee) of only 32%. mdpi.com This suggests that while the general scaffold is active, achieving high enantioselectivity requires careful tuning of the electronic and steric properties of the catalyst, which could potentially be explored with derivatives of this compound.

Table 1: Performance of Analogue Benzene-1,2-diamine-Derived Organocatalysts in the Michael Addition Reaction mdpi.com

| Catalyst Type | Substituent (R) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Amide 13d | CF3 | 86 | 32 |

| Amide 13e | CN | 83 | 32 |

This table is based on data from catalysts derived from (1R,2R)-cyclohexane-1,2-diamine and substituted benzene-1,2-diamines, serving as an illustrative example for this class of compounds.

The mechanism of action for bifunctional organocatalysts derived from 1,2-diamines typically involves a cooperative activation of both the nucleophile and the electrophile. In the context of a Michael addition, the catalytic cycle would likely proceed as follows:

Enamine Formation: A chiral diamine catalyst reacts with a ketone (like cyclohexanone) to form a nucleophilic enamine intermediate. researchgate.net

Electrophile Activation: The second amine functionality, often modified into a urea (B33335), thiourea, or sulfonamide, acts as a hydrogen-bond donor. This site activates the electrophile (e.g., nitrosobenzene (B162901) or nitrostyrene) through hydrogen bonding, making it more susceptible to nucleophilic attack. researchgate.net

C-C Bond Formation: The enamine attacks the activated electrophile. The stereochemical outcome of this step is directed by the chiral environment of the catalyst, which dictates the facial selectivity of the attack. researchgate.net

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the product and regenerate the organocatalyst, allowing it to enter a new catalytic cycle. researchgate.net

Kinetic studies on related systems, such as the Pd-catalyzed diamination of dienes, often show that the reaction order is dependent on the catalyst, the nitrogen source, and sometimes the substrate, providing insight into the rate-determining steps of the cycle. nih.gov Similar mechanistic studies would be essential to optimize any future catalysts developed from an this compound scaffold. mdpi.com

Metal-Catalyzed Reactions with this compound Ligands

The two nitrogen atoms of this compound make it an excellent candidate for a bidentate ligand in transition metal catalysis. By coordinating to a metal center, it can influence the metal's electronic properties and create a specific steric environment to control reactivity and selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. The accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

The ligand's primary role is to stabilize the active Pd(0) species and facilitate the key steps of the cycle. For many challenging coupling reactions, a monoligated L1Pd(0) complex is the active catalyst. nih.gov The development of ligands that promote the formation of these highly reactive 12-electron species is a major focus of research. While phosphine (B1218219) ligands like XPhos and P(t-Bu)3 are common, N-donor ligands are also widely used. researchgate.netnih.gov A ligand derived from this compound could be synthesized and evaluated in this context, with its steric and electronic properties potentially offering unique reactivity profiles.

Transition metal complexes are fundamental to the stereospecific polymerization of conjugated dienes like 1,3-butadiene (B125203) and isoprene. researchgate.net The structure of the resulting polymer (e.g., cis-1,4, trans-1,4, or 1,2-polybutadiene) is determined by the catalyst system, which includes the transition metal (such as nickel, cobalt, or iron) and the surrounding ligands. researchgate.net

Well-defined complexes with phosphorus and nitrogen ligands have been shown to be effective catalysts. The ligand structure directly influences the chemo- and stereoselectivity of the polymerization. researchgate.net For instance, iron complexes with specific (isocyanoimino)/triphenylphosphorane ligands can produce syndiotactic 1,2-polybutadiene with quasi-living characteristics. researchgate.net this compound could serve as a precursor to novel P,N or N,N-bidentate ligands for such polymerization catalysts, where its structure could be systematically modified to control polymer microstructure and molecular weight.

Catalytic hydrogenation is a vital industrial process for the reduction of unsaturated functional groups. The hydrogenation of aromatic rings, such as in o-phenylenediamine (B120857) (the parent of the title compound), can be achieved using catalysts like ruthenium on an activated carbon support (Ru/AC) to produce cis- and trans-1,2-diaminocyclohexane. researchgate.net

In the field of asymmetric hydrogenation, creating chiral centers from prochiral substrates is a significant challenge, especially for substrates like 1,1-diarylethylenes where the two aromatic groups are similar. nih.gov Strategies often involve using chiral ligands that can effectively differentiate the prochiral faces of the substrate's double bond. One innovative approach involves the temporary complexation of one of the aryl rings to a Cr(CO)3 unit, which introduces the necessary three-dimensional asymmetry for a chiral ruthenium catalyst to act selectively. nih.gov Ligands derived from this compound, particularly if made chiral, could be investigated for their utility in both symmetric and asymmetric hydrogenation reactions.

Applications in Advanced Materials and Organic Synthesis Beyond Catalysis

Role as Building Blocks in Complex Molecule Synthesis

The reactivity of the two amine groups, differentiated by their substitution pattern, allows N1,N1-Diethylbenzene-1,2-diamine to be a key component in the construction of more complex molecular architectures.

Precursors for Pharmaceutical Intermediates

The synthesis of substituted ureas is of significant interest in the pharmaceutical industry due to their diverse biological activities. This compound has been effectively used as a precursor for such compounds. In a notable synthesis, the reaction of this diamine with 1,1'-carbonyldiimidazole (B1668759) (CDI) yields a disubstituted urea (B33335). koreascience.kr

The reaction involves two equivalents of this compound undergoing an intermolecular carbonyl substitution with CDI. koreascience.kr This process demonstrates the utility of the diamine in creating complex structures that are scaffolds for pharmacologically active molecules. The resulting urea compound, 1,3-bis(2-(diethylamino)phenyl)urea, was characterized through various analytical techniques. koreascience.kr

Interactive Data Table: Synthesis of a Urea-Based Pharmaceutical Intermediate

| Reactant 1 | Reactant 2 | Product | Yield | Application Area | Source |

| This compound | 1,1'-Carbonyldiimidazole (CDI) | 1,3-bis(2-(diethylamino)phenyl)urea | 82% | Pharmaceuticals, Agrochemicals | koreascience.kr |

Synthesis of Agrochemicals

The same class of urea derivatives derived from this compound also finds application in the agrochemical sector. koreascience.kr Substituted ureas are a well-established class of compounds used in the development of herbicides and pesticides. The synthesis of 1,3-bis(2-(diethylamino)phenyl)urea from the title compound is a direct pathway to creating molecules with potential utility in agriculture. koreascience.kr The straightforward nature of the synthesis, which involves simple purification steps like washing with water to remove the imidazole (B134444) byproduct, makes it an efficient method for producing these valuable compounds. koreascience.kr

Contributions to Dye and Pigment Chemistry

Aromatic diamines are fundamental precursors in the synthesis of a wide array of dyes and pigments. While the direct application of this compound is not extensively documented in public literature, the chemistry of its analogs provides insight into its potential in this field.

Chromophore Design and Synthesis

Though specific studies detailing the use of this compound for chromophore design are not prominent, its structural analog, N1,N2-Dimethylbenzene-1,2-diamine, is utilized in the production of azo dyes. This process typically involves diazotization of the amine followed by coupling with other aromatic compounds to create the extended conjugated systems responsible for color. This suggests a potential, though not explicitly documented, role for this compound in similar synthetic strategies for creating novel dyestuffs.

Structure-Color Relationship Studies

Currently, there is a lack of specific research in the available scientific literature focusing on the structure-color relationships of dyes synthesized from this compound. Such studies are crucial for tuning the properties of dyes, but appear to have focused on other isomers or analogs. For instance, studies on azo dyes derived from the related N1,N2-Dimethylbenzene-1,2-diamine have shown they can produce vibrant colors suitable for textile applications.

Polymer Chemistry Applications

The bifunctional nature of diamines makes them essential monomers and curing agents in polymer science. The presence of two amine groups allows this compound to react with other monomers, such as dicarboxylic acids or epoxides, to form extended polymer chains or cross-linked networks.

While specific polymerization schemes involving this compound are not widely detailed, its close analog, N1,N2-Dimethylbenzene-1,2-diamine, is known to serve as a hardener in epoxy resins and as a component in the synthesis of polyamide materials. The amine groups react with the epoxide rings or acyl chlorides to build the polymer backbone. The diethyl substitution in this compound would be expected to influence the resulting polymer's properties, such as its thermal stability, solubility, and mechanical characteristics, by introducing different steric and electronic effects compared to its dimethyl counterpart.

Monomers for Polymer Synthesis

This compound can serve as a diamine monomer in polycondensation reactions to form various high-performance polymers, such as polyamides and polyimides. The presence of two amine functional groups allows it to react with dicarboxylic acids, diacyl chlorides, or dianhydrides to build polymer chains.

Aromatic polyamides, known for their exceptional thermal stability and mechanical strength, can be synthesized using aromatic diamines. ijert.org The general reaction involves the condensation of a diamine with a diacid or its derivative. diva-portal.org In this context, this compound could be reacted with various diacids to produce novel polyamides with potentially unique properties conferred by the diethylamino group. The synthesis of polyamides can be achieved through methods like low-temperature solution polycondensation or direct polycondensation via catalytic dehydrogenation of diols and diamines. ijert.orgnih.gov

Similarly, polyimides, another class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent dielectric properties, are synthesized from the reaction of a diamine with a dianhydride. nih.gov The introduction of this compound as the diamine monomer could influence the final properties of the polyimide, such as its solubility, processability, and gas permeability characteristics. The structure of the diamine, including the presence of ortho-substituted groups, has been shown to impact the packing density and gas transport properties of the resulting polyimide membranes. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Polymerization Method | Potential Properties |

| Polyamide | Dicarboxylic acid (e.g., terephthalic acid) | Low-temperature solution polycondensation | High thermal stability, mechanical strength |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Two-step polycondensation | Excellent thermal and chemical resistance, good dielectric properties |

Polymer Additives and Modifiers

This compound can also be utilized as an additive to modify the properties of existing polymers. Its chemical structure lends itself to applications as a curing agent for epoxy resins, a chain extender in polyurethanes, and an antioxidant.

In the production of polyurethanes , diamines are often used as chain extenders . acs.orgscispace.com After the initial reaction between a diisocyanate and a polyol to form a prepolymer, a chain extender is added to increase the molecular weight and build the final polymer structure. This compound can function in this capacity, with its amine groups reacting with the isocyanate end-groups of the prepolymer. The choice of chain extender has a profound impact on the morphology, thermal properties, and mechanical behavior of the resulting polyurethane. researchgate.netutwente.nl The incorporation of an aromatic diamine like this compound can introduce hard segments into the polymer chain, affecting properties such as modulus, tear strength, and thermal stability. google.com

Furthermore, aromatic amines are known to possess antioxidant properties . They can act as free radical scavengers, thereby protecting polymers from degradation caused by oxidative stress. This suggests that this compound could be incorporated into polymer formulations to enhance their long-term stability and performance, particularly in applications where exposure to heat, light, or other oxidative environments is a concern.

Table 2: Applications of this compound as a Polymer Additive

| Application | Polymer System | Function | Effect on Polymer Properties |

| Curing Agent | Epoxy Resins | Cross-linking of epoxy prepolymers | Enhances thermal and mechanical properties |

| Chain Extender | Polyurethanes | Increases molecular weight and introduces hard segments | Improves modulus, tear strength, and thermal stability |

| Antioxidant | Various Polymers | Scavenges free radicals | Protects against oxidative degradation, enhances durability |

Biological and Biomedical Research Investigations of N1,n1 Diethylbenzene 1,2 Diamine Derivatives

Antimicrobial Activity Studies

Research has shown that derivatives of N1,N1-Diethylbenzene-1,2-diamine and structurally related diamines possess notable antimicrobial properties. These compounds are being investigated as potential leads for the development of new antibiotics, particularly in an era of growing antimicrobial resistance. nih.govnih.gov

Derivatives of this compound have demonstrated a broad range of activity against both Gram-positive and Gram-negative bacteria. nih.gov In vitro studies have confirmed their efficacy against common and drug-resistant pathogens. For instance, some substituted diamines show rapid bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Specific research findings highlight the activity of various derivatives:

N1,N2-Diethylbenzene-1,2-diamine has shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine, which are ethylenediamine (B42938) derivatives, displayed considerable activity against Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net

N,N'-(4-nitro-1,2-phenylene)diamide derivatives have demonstrated effectiveness against several clinical isolates, including MRSA. researchgate.net

A series of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives exhibited good activity against Mycobacterium smegmatis, a species taxonomically related to Mycobacterium tuberculosis. nih.gov

| Derivative Class | Active Against | Reference |

|---|---|---|

| Substituted Diamines | Gram-positive and Gram-negative bacteria, including MRSA | nih.gov |

| N1,N2-Diethylbenzene-1,2-diamine | Staphylococcus aureus, Escherichia coli | |

| N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives | Salmonella enterica, Pseudomonas aeruginosa, Staphylococcus aureus | researchgate.net |

| N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | researchgate.net |

| 1,6-dihydro-1,3,5-triazine-2,4-diamine Derivatives | Mycobacterium smegmatis | nih.gov |

The antimicrobial action of these diamine derivatives is attributed to several mechanisms. A primary proposed mechanism involves the disruption of bacterial cell membrane integrity. nih.gov The cationic nature of some diamine derivatives allows them to interact with the negatively charged components of the bacterial cell membrane, leading to depolarization and permeabilization. nih.gov This disruption of the membrane's structure and function ultimately results in rapid bacterial cell death. nih.gov

Other proposed mechanisms include:

Interference with Metabolic Processes : Some aromatic amines are thought to inhibit bacterial growth by disrupting crucial metabolic pathways. This can involve the competitive inhibition of enzymes essential for processes like folate synthesis.

Inhibition of Biofilm Formation : Certain substituted diamines have been shown to reduce biofilm formation and promote the dispersal of existing biofilms in bacteria such as Pseudomonas aeruginosa. nih.gov

Anticancer Research and Therapeutic Potential

In addition to their antimicrobial properties, derivatives of this compound are being actively investigated for their potential as anticancer agents. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Derivatives of diamine have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For example, N1,N4-dibenzylputrescine, a related diamine derivative, effectively inhibited the growth of a rat hepatoma cell line (H-4-II-E) and three human squamous cell carcinoma (SCC) lines. nih.gov Similarly, nicotinamide-based diamide (B1670390) derivatives showed good to moderate cytotoxic effects on several lung cancer cell lines, including NCI-H460, A549, and NCI-H1975. researchgate.net

The inhibition of cell growth by these compounds often leads to significant morphological changes in the cancer cells, such as vacuole formation, a decrease in cell size, and pycnosis (nuclear condensation). nih.gov Furthermore, these derivatives can interfere with the synthesis of essential macromolecules, with studies showing that N1,N4-dibenzylputrescine inhibits nucleic acid and protein synthesis at an early stage of cell proliferation. nih.gov

| Derivative / Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| N1,N4-dibenzylputrescine | Rat hepatoma (H-4-II-E), Human Squamous Cell Carcinoma (SCC) | Inhibition of proliferation, cytotoxicity | nih.gov |

| Nicotinamide-based diamides (e.g., 4d) | Lung cancer (NCI-H460, A549, NCI-H1975) | Potent inhibitory activity, cytotoxicity | researchgate.net |

| N1,N2-Diethylbenzene-1,2-diamine related compounds | Human cancer cell lines (e.g., HeLa) | Induction of apoptosis |

A key aspect of the anticancer potential of these compounds is their ability to induce apoptosis, or programmed cell death, in malignant cells. nih.gov In vitro assays have shown that derivatives of N1,N2-Diethylbenzene-1,2-diamine can trigger apoptosis in human cancer cells, such as HeLa cells, at micromolar concentrations.

The proposed mechanism for apoptosis induction often involves the activation of caspase pathways. Caspases are a family of protease enzymes that play a crucial role in initiating and executing apoptosis. By activating these pathways, the diamine derivatives can lead to the systematic dismantling of the cancer cell. The inhibition of Werner syndrome ATP-dependent helicase (WRN) by certain derivatives has also been shown to induce apoptotic cell death in cancer cells with microsatellite instability. nih.gov

To better understand the mechanisms of action and identify specific molecular targets, researchers employ computational molecular docking studies. These studies simulate the binding of the diamine derivatives to the active sites of various enzymes and proteins that are crucial for cancer cell survival and proliferation.

Docking studies have revealed potential interactions with several key targets:

Carbonic Anhydrases (CAs) : Benzenesulfonamide derivatives incorporating a thiazolidinone moiety have been docked into the active site of human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors. The studies showed that these compounds could bind efficiently within the active site cavity, interacting with key residues. nih.gov

Monoamine Oxidases (MAOs) : The docking of N-malonyl-1,2-dihydroisoquinoline derivatives into the active sites of MAO-A and MAO-B isozymes revealed numerous interactions with residues known to be important for the inhibition of these enzymes. nih.gov

Bacterial Enzymes : In the context of antimicrobial activity, docking studies of N1-hydrogen pyrazoline derivatives against the ecKAS III enzyme in bacteria have been performed to understand their binding interactions and guide the development of more potent antibacterial agents. researchgate.net

These computational approaches are instrumental in rational drug design, helping to refine the chemical structures of these derivatives to enhance their binding affinity and selectivity for specific cancer-related targets.

Enzyme Interaction Studies

Derivatives of this compound have been the subject of various biomedical research investigations to understand their interactions with clinically relevant enzymes. These studies are crucial in drug discovery and development, as they help elucidate the mechanisms of action and potential therapeutic applications of these compounds. Research has primarily focused on their roles as enzyme inhibitors, particularly in the areas of neurodegenerative disease and infectious diseases.

Cholinesterase Inhibition

This compound serves as a valuable precursor for the synthesis of complex heterocyclic structures like acridines. Acridine (B1665455) derivatives are widely investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research into 9-phosphorylated acridine derivatives has yielded compounds with significant and selective inhibitory activity against BChE. nih.gov In one study, a series of 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines were synthesized and evaluated. While most of the novel compounds were weak inhibitors of AChE, several dihydroacridine derivatives demonstrated potent inhibition of BChE. nih.gov

Notably, dihydroacridines featuring aryl substituents in the phosphoryl moiety were the most effective. The dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e were identified as the most active BChE inhibitors in the series. nih.gov The corresponding oxidized acridine, 2d , also showed effective BChE inhibition, which was consistent with molecular docking results. nih.gov

Table 1: Butyrylcholinesterase (BChE) Inhibition by Acridine Derivatives

| Compound | Substituent | IC₅₀ (µM) for BChE |

|---|---|---|

| Dihydroacridine 1d | Dibenzyloxy | 2.90 ± 0.23 |

| Dihydroacridine 1e | Diphenethyl | 3.22 ± 0.25 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected acridine derivatives against butyrylcholinesterase. Data sourced from Makhaeva et al. (2023). nih.gov

These findings underscore the potential of using the this compound scaffold to develop selective BChE inhibitors, which may offer a more targeted therapeutic approach in Alzheimer's disease treatment.

Antibacterial Enzyme Inhibition

The parent compound, this compound, has been found to possess antimicrobial properties. Its mechanism of action is attributed to the inhibition of essential bacterial enzymes. Specifically, the compound has been shown to inhibit dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthesis pathway. This pathway is vital for bacterial survival as it is responsible for the synthesis of nucleic acids and certain amino acids. Inhibition of DHPS effectively halts bacterial growth, and research has noted a significant reduction in the growth of strains like Escherichia coli and Staphylococcus aureus at a concentration of 50 µg/mL.

Further studies on related heterocyclic derivatives synthesized from o-phenylenediamines, such as benzimidazoles, have reinforced the potential of these compounds as antibacterial agents. Research on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives revealed potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2 to 16 μg/mL. rsc.org Molecular docking simulations from this research predicted that dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, is a likely molecular target. rsc.org

Other investigations into novel heterocyclic systems derived from o-phenylenediamines have identified different enzyme targets for antibacterial action. For instance, a study on thieno[2,3-d]pyrimidine-benzimidazole hybrids pointed to tRNA (Guanine37-N1)-methyltransferase (TrmD) as a potential target, with docking studies indicating a high binding affinity. mdpi.com

Table 2: Investigated Antibacterial Enzyme Targets for o-Phenylenediamine (B120857) Derivatives

| Enzyme Target | Bacterial Pathway | Derivative Class | Research Finding |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Folate Biosynthesis | This compound | Direct inhibition observed |

| Dihydrofolate Reductase (DHFR) | Folate Biosynthesis | Benzimidazoles | Predicted target via docking rsc.org |

This table summarizes enzyme targets implicated in the antibacterial activity of this compound and its derivatives based on experimental and computational studies.

These studies highlight the versatility of the o-phenylenediamine core structure in generating derivatives that can interact with and inhibit a range of essential bacterial enzymes, making them a promising foundation for the development of new antimicrobial agents.

Environmental Fate and Impact Research of N1,n1 Diethylbenzene 1,2 Diamine

Degradation Pathways and Metabolite Identification

There is a lack of specific studies on the degradation pathways and metabolite identification of N1,N1-Diethylbenzene-1,2-diamine in the environment. However, research on other aromatic amines provides insights into its likely transformation processes.

Biodegradation: The biodegradation of aromatic amines is influenced by the type and position of substituents on the aromatic ring. nih.gov Generally, the presence of chloro, sulfo, or nitro groups tends to decrease the rate of degradation, while carboxyl or hydroxyl groups can increase it. nih.gov The tertiary or quaternary nitrogen atoms in some aromatic amines can make them more biologically stable. nih.gov

Microbial degradation is a key process for the elimination of aromatic amines from the environment. zju.edu.cn For instance, a bacterial strain, Delftia sp. AN3, has been shown to degrade aniline (B41778), utilizing it as a sole source of carbon, nitrogen, and energy. nih.gov The proposed pathway involves the action of aniline dioxygenase and catechol 2,3-dioxygenase. nih.gov However, this strain was not able to degrade N,N-dimethylaniline, suggesting that the N,N-diethyl substitution in this compound might also confer resistance to this specific degradation pathway. zju.edu.cnnih.gov Another study on a consortium of Bacillus species showed the ability to biodegrade aniline and its chlorinated derivatives, with additional nitrogen sources enhancing the metabolism. researchgate.net

Studies on N,N-diethylaniline have shown that it can be recalcitrant to biodegradation under anaerobic conditions. nih.gov However, under aerobic conditions, a first-order kinetic constant for its biodegradation has been estimated, suggesting that aerobic environments are more conducive to its breakdown. nih.gov

Abiotic Degradation: Aromatic amines can also undergo abiotic degradation in the environment. Phenylenediamines, for example, can undergo rapid primary degradation in water through oxidative and photolytic mechanisms. industrialchemicals.gov.au However, this initial degradation may lead to the formation of more persistent and potentially more toxic degradants. industrialchemicals.gov.au The reaction of primary degradants with other organic substances in the environment can lead to the formation of large, persistent compounds like humic acids. industrialchemicals.gov.au

Due to the lack of specific research, the metabolites of this compound in the environment have not been identified. Based on the degradation of other aromatic amines, potential metabolites could include hydroxylated and N-dealkylated derivatives, as well as their corresponding quinone forms.

Ecotoxicological Assessments (e.g., aquatic toxicity concerns)

Substituted p-phenylenediamines and their quinone derivatives have been identified as environmental concerns due to their toxicity to aquatic life. nih.gov For example, the quinone derivative of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD-Q) is extremely toxic to coho salmon. bohrium.comacs.org

The following table presents acute toxicity data for a related compound, N,N-Diethyl-p-phenylenediamine sulfate, to provide an indication of the potential ecotoxicity of this compound. It is important to note that toxicity can vary significantly between isomers.

Table 1: Acute Ecotoxicity Data for a Related Phenylenediamine Compound

| Test Organism | Compound | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Aquatic bacterium (Vibrio fischeri) | Substituted p-phenylenediamine (B122844) quinones | --- | EC50 (Bioluminescence inhibition) | 1.76-15.6 | nih.gov |

| --- | N,N-Diethyl-p-phenylenediamine sulfate | --- | --- | Harmful to aquatic organisms | scbt.com |

This table presents data for structurally related compounds to infer potential toxicity, as specific data for this compound is unavailable.

Environmental Monitoring and Remediation Strategies

Specific environmental monitoring and remediation strategies for this compound have not been documented. However, general approaches for aromatic amines are applicable.

Monitoring: The presence of aromatic amines in environmental samples such as water, soil, and air needs to be monitored due to their potential toxicity. imrpress.comuminho.pt Commonly employed analytical techniques for monitoring aromatic amines include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which offer high sensitivity and selectivity. imrpress.com Surface contamination by aromatic amines in industrial settings can be monitored using wipe-based techniques. epa.gov

Remediation: Several methods have been investigated for the removal of aromatic amines from contaminated environments. researchgate.net These include:

Biological Processes: Aerobic biodegradation is considered a promising and environmentally feasible technique for the remediation of aromatic amines. uminho.pt However, the potential for auto-oxidation of aromatic amines when exposed to oxygen can be a drawback. uminho.pt Anaerobic degradation is another potential pathway, although some aromatic amines can be difficult to degrade under these conditions. uminho.pt

Conventional Processes: Other remediation techniques include extraction, adsorption onto activated carbon, chemical oxidation, advanced oxidation processes, electrochemical techniques, and irradiation. uminho.pt These methods can be effective but may suffer from high costs and the formation of hazardous by-products. uminho.pt For instance, chloramine-T has been studied for the removal of odorous aromatic amines from air and water. osti.gov

The effectiveness of these strategies for this compound would need to be specifically investigated.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N¹,N¹-Diethylbenzene-1,2-diamine, providing detailed information about the chemical environment of hydrogen and carbon atoms.

¹H NMR spectroscopy is instrumental in confirming the structure of N¹,N¹-Diethylbenzene-1,2-diamine and monitoring its reactions. The spectrum provides distinct signals that are characteristic of the different types of protons within the molecule.

In a study detailing the reaction of N¹,N¹-diethylbenzene-1,2-diamine with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form 1,3-bis(2-(diethylamino)phenyl)urea, the ¹H NMR spectrum of the starting material was presented. The spectrum clearly shows the signals for the ethyl groups and the aromatic protons. The primary amine proton of N¹,N¹-diethylbenzene-1,2-diamine, which appears as a resonance at approximately δ 4.09 ppm, is monitored during the reaction. Its disappearance and the emergence of a new signal corresponding to the urea (B33335) N-H proton at δ 8.18 ppm indicate the formation of the product.

The expected ¹H NMR signals for N¹,N¹-Diethylbenzene-1,2-diamine are as follows:

Ethyl groups: These give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The methyl protons are typically observed around δ 1.2 ppm, while the methylene protons, being adjacent to the nitrogen atom, are shifted downfield to approximately δ 3.3 ppm.

Aromatic protons: The protons on the benzene (B151609) ring appear as a complex multiplet in the region of δ 6.5–7.5 ppm.

Amine proton: The proton of the primary amine group (-NH₂) gives a broad signal that can vary in its chemical shift depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for N¹,N¹-Diethylbenzene-1,2-diamine

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~ 1.2 | Triplet |

| Ethyl -CH₂- | ~ 3.3 | Quartet |

| Aromatic -H | 6.5 - 7.5 | Multiplet |

| Amine -NH₂ | Variable | Broad Singlet |

This table presents generalized predicted values. Actual experimental values can vary based on solvent and other experimental conditions.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For N¹,N¹-Diethylbenzene-1,2-diamine, the expected chemical shifts are:

Ethyl carbons: The methyl carbon (CH₃) would appear at approximately δ 12–15 ppm, and the methylene carbon (CH₂) would be found around δ 40–45 ppm.

Aromatic carbons: The carbons of the benzene ring would resonate in the δ 115–135 ppm region.

While specific 2D NMR studies like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for N¹,N¹-Diethylbenzene-1,2-diamine are not widely published, these techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity between the ethyl groups and the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for N¹,N¹-Diethylbenzene-1,2-diamine

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | 12 - 15 |

| Ethyl -CH₂- | 40 - 45 |

| Aromatic C | 115 - 135 |

This table presents generalized predicted values. Actual experimental values can vary.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of N¹,N¹-Diethylbenzene-1,2-diamine and to gain structural information through analysis of its fragmentation patterns. The nominal molecular weight of N¹,N¹-Diethylbenzene-1,2-diamine (C₁₀H₁₆N₂) is 164 g/mol .

In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which for the urea derivative of N¹,N¹-diethylbenzene-1,2-diamine, 1,3-bis(2-(diethylamino)phenyl)urea, was found to be 355.2502 [M+H]⁺ using an electrospray ionization (ESI) source and a quadrupole time-of-flight (Q-TOF) analyzer.

The fragmentation of aromatic amines in mass spectrometry often involves characteristic losses. For N¹,N¹-Diethylbenzene-1,2-diamine, expected fragmentation pathways would include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) to form a stable iminium cation.

Loss of an ethyl group: Cleavage of the N-C bond of the diethylamino group.

Ring fragmentation: Complex fragmentation of the benzene ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Electronic Transition Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of N¹,N¹-Diethylbenzene-1,2-diamine, the IR spectrum would be characterized by the following absorption bands:

N-H stretching: The primary amine (-NH₂) group would show characteristic stretches in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl groups are observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N stretching: These are typically found in the 1250-1350 cm⁻¹ range.

In the synthesis of 1,3-bis(2-(diethylamino)phenyl)urea, IR spectroscopy was used to confirm the formation of the product, with characteristic bands for the urea functional group being observed.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like N¹,N¹-Diethylbenzene-1,2-diamine are expected to show absorptions in the UV region due to π-π* transitions of the benzene ring. The presence of the amino groups, which are auxochromes, would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). When N¹,N¹-Diethylbenzene-1,2-diamine is used as a ligand to form metal complexes, UV-Vis spectroscopy can be used to observe d-d transitions, which can provide information about the geometry of the resulting complex.

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for N¹,N¹-Diethylbenzene-1,2-diamine has not been reported in the publicly accessible crystallographic databases. However, the crystal structures of related diamine complexes have been determined. For instance, the crystal structure of a copper(II) complex with N,N-diethyl-1,2-ethanediamine has been reported, revealing a distorted square-pyramidal coordination geometry around the copper center. Obtaining a crystal structure of N¹,N¹-Diethylbenzene-1,2-diamine would provide precise details about the conformation of the ethyl groups and the geometry of the diamine.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful way to complement experimental data. Theoretical calculations can be used to:

Predict NMR and IR spectra, which can aid in the interpretation of experimental data.

Determine the optimized molecular geometry, including bond lengths and angles.

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

Map reaction pathways and identify transition states for reactions involving N¹,N¹-Diethylbenzene-1,2-diamine.

While specific computational studies on N¹,N¹-Diethylbenzene-1,2-diamine are not widely available, the application of DFT with basis sets like B3LYP/6-31G* is a standard approach for molecules of this type.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of N1,N1-Diethylbenzene-1,2-diamine. These calculations provide a detailed map of electron distribution and energy levels, which dictates the molecule's reactivity.

Detailed Research Findings: DFT methods are used to optimize the molecule's geometry and calculate key electronic descriptors. The choice of functional (e.g., B3LYP, LC-BLYP) and basis set (e.g., 6-311+G, def2-TZVP) is crucial for obtaining accurate results that correlate with experimental data. mdpi.com

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the presence of two amine groups—one primary and one tertiary—on the benzene ring significantly influences these energies. The lone pairs on the nitrogen atoms, particularly the diethylamino group, are strong electron-donating groups that raise the energy of the HOMO, making the molecule susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution across the molecule. For this compound, the MEP would show regions of negative potential (electron-rich) concentrated around the nitrogen atoms, identifying them as likely sites for protonation and hydrogen bonding. The aromatic ring itself would exhibit a complex potential landscape influenced by the competing electronic effects of the two different amino substituents. Studies on similar molecules like m-phenylenediamine (B132917) utilize MEP analysis to identify sites for intermolecular interactions. tandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge transfer and intramolecular interactions. It can quantify the delocalization of the nitrogen lone-pair electrons into the aromatic π-system, a phenomenon known as resonance. mdpi.com For this compound, NBO would detail the stabilization energy associated with the interaction between the nitrogen lone-pair orbitals and the antibonding orbitals of the benzene ring, confirming the electron-donating nature of the substituents.

The table below summarizes the typical electronic properties that would be determined for this compound using quantum chemical calculations.

| Calculated Property | Significance | Anticipated Finding for this compound |

| HOMO Energy | Electron-donating ability | High energy level due to electron-rich amino groups |

| LUMO Energy | Electron-accepting ability | Energy level influenced by the aromatic system |

| HOMO-LUMO Gap | Chemical reactivity, stability | A relatively small gap, suggesting moderate to high reactivity |

| Molecular Electrostatic Potential | Reactive sites for interactions | Negative potential on N atoms; positive potential on amine H |

| NBO Analysis | Intramolecular charge transfer | Significant delocalization from N lone pairs to the benzene ring |

This table is illustrative of the data generated from quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves modeling the transformation from reactants to products, with a particular focus on identifying the high-energy transition state (TS).

Detailed Research Findings: By employing DFT calculations, researchers can model the entire course of a reaction, such as oxidation, reduction, or substitution, which are common for aromatic amines. This modeling provides the structure of the transition state and the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

Mechanism Elucidation: For this compound, oxidation at the primary amine or electrophilic aromatic substitution on the ring are plausible reactions. Computational modeling could distinguish between different possible pathways. For instance, in an electrophilic substitution reaction, modeling could determine which position on the ring is most favorable for attack by calculating the activation energies for substitution at each available site.

Transition State (TS) Analysis: The TS is a fleeting, high-energy structure that is not experimentally observable but can be precisely characterized computationally. The geometry of the TS reveals which bonds are breaking and which are forming. For example, in a study on the decomposition of related N-substituted compounds, a six-membered ring transition state was identified computationally. mdpi.com For a reaction involving this compound, analysis of the TS would provide key bond lengths and angles at the peak of the energy profile.

The following table outlines the kind of data derived from reaction pathway modeling for a hypothetical electrophilic substitution reaction of this compound.

| Parameter | Description | Example Value |

| Activation Energy (Ea) | The energy barrier for the reaction to occur. | 15-25 kcal/mol |

| Transition State Geometry | Key bond distances and angles in the TS structure. | C-H bond (breaking): ~1.5 Å; C-E bond (forming): ~2.0 Å |

| Reaction Enthalpy (ΔH) | The net change in heat content for the reaction. | -10 kcal/mol (exothermic) |

| Vibrational Frequencies | Used to confirm the TS (one imaginary frequency). | -350 cm⁻¹ |

This table presents exemplary data for a hypothetical reaction and does not represent experimentally verified values.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and understanding biological activity. It is often followed by molecular dynamics (MD) simulations to assess the stability of the predicted complex.

Detailed Research Findings: While specific docking studies on this compound are not prominent, research on structurally related compounds like m-phenylenediamine demonstrates the power of this approach. tandfonline.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, then using a scoring function to rank the possible binding poses based on their predicted binding affinity.

Binding Mode Prediction: Docking simulations would place this compound into the active site of a target protein. The results would predict the most stable binding conformation and calculate a binding energy score, which estimates the strength of the interaction. The primary and tertiary amine groups, along with the aromatic ring, would be key features driving interactions.

Interaction Analysis: Post-docking analysis identifies the specific non-covalent interactions that stabilize the protein-ligand complex. These typically include:

Hydrogen Bonds: The primary amine group (-NH2) can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as acceptors.

Hydrophobic Interactions: The ethyl groups and the benzene ring can form favorable hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π Stacking: The aromatic ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.